molecular formula C12H14N2O5S B13298975 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid

Cat. No.: B13298975
M. Wt: 298.32 g/mol
InChI Key: RNZRVTZGMJXIGG-VOTSOKGWSA-N
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Description

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid is a sulfonamide-containing acetic acid derivative characterized by a phenylethenesulfonamido moiety linked to a glycylglycine-like backbone. These analogs share a common acetamido-acetic acid scaffold but differ in substituents, which influence reactivity, stability, and bioactivity.

Properties

Molecular Formula

C12H14N2O5S

Molecular Weight

298.32 g/mol

IUPAC Name

2-[[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H14N2O5S/c15-11(13-9-12(16)17)8-14-20(18,19)7-6-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,13,15)(H,16,17)/b7-6+

InChI Key

RNZRVTZGMJXIGG-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid involves multiple steps, including the reaction of phenylethenesulfonamide with acetamidoacetic acid under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The following table highlights structural differences among analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid Phenylethenesulfonamido, acetamido Not explicitly given Target Compound
2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid 2-Chlorobenzenesulfonamido C₁₀H₁₁ClN₂O₅S 306.73
2-(2-Acetamidoacetamido)acetic acid Acetamido C₆H₁₀N₂O₄ 174.16
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid 2-Oxopyrrolidinyl, phenoxy C₁₄H₁₆N₂O₅ 292.29
2-[2-(1H-Indol-3-yl)acetamido]acetic acid Indol-3-yl C₁₂H₁₂N₂O₃ 232.24

Key Observations :

  • Biological Relevance : The indol-3-yl group in confers affinity for biological targets like enzymes or receptors, as seen in its identification in human urine as a metabolite.

Key Observations :

  • Higher Yields: Phenoxy-substituted analogs show near-quantitative yields (93–99%), attributed to stabilized intermediates during cyclization.
  • Melting Points: Lower melting points for phenoxy derivatives (127–138°C) compared to sulfonamides (e.g., 133–135°C for phenylsulfonamido esters ) suggest reduced crystallinity due to bulky substituents.
Enzyme Inhibition

Phenoxyacetic acid derivatives exhibit aminopeptidase-M (AP-M) inhibitory activity:

  • Compound 15 (2-{4-[2-(2-oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid): IC₅₀ = 449.5 μM, Ki = 243.6 μM .
  • SAR Insight : Larger azacycloalkyl rings (e.g., 7-membered in compound 15) enhance inhibition compared to 5-membered pyrrolidinyl analogs .
Antimicrobial Potential

Sulfonamido analogs (e.g., 2-[2-(phenylsulfonamido)acetamido]acetic acid derivatives ) show anti-inflammatory and antimicrobial activity, though specific data for the target compound are lacking.

Biological Activity

2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in biomedical research.

Synthesis

The synthesis of this compound involves several chemical reactions that modify the acetic acid backbone to introduce the sulfonamide and phenyl groups. The general synthetic pathway includes:

  • Formation of the Sulfonamide : The sulfonamide group is introduced through a reaction between an amine and a sulfonyl chloride.
  • Acetamide Formation : The acetamide functionality is added by reacting acetic anhydride with the sulfonamide derivative.
  • Final Acetic Acid Derivation : The final structure is achieved through hydrolysis and purification processes.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. A study on substituted (2-phenoxyphenyl)acetic acids demonstrated that halogen substitutions in the phenoxy ring enhanced anti-inflammatory effects while maintaining low ulcerogenic potential . This suggests that structural modifications can optimize therapeutic efficacy while minimizing side effects.

Case Studies

Several case studies provide insights into the biological activities of related compounds:

  • Case Study on Flavone Acetic Acid (FAA) :
    • Objective : Evaluate FAA's effect on human colon cancer cell lines.
    • Findings : FAA exhibited cytotoxic effects at high concentrations but had a narrow therapeutic range, indicating limited utility in cancer treatment .
  • Clinical Trials on Anti-inflammatory Agents :
    • Study Design : Randomized trials assessing the effectiveness of new anti-inflammatory drugs.
    • Outcome : Demonstrated improved patient outcomes with reduced inflammation markers compared to control groups .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in developing effective derivatives of acetic acids. Key findings include:

  • Compounds with specific substitutions can significantly enhance biological activity while reducing toxicity.
  • The mechanism of action often involves modulation of inflammatory pathways and direct antimicrobial activity against pathogens.

Data Table: Comparison of Biological Activities

Compound NameActivity TypePotency (IC50)Notes
This compoundAnti-inflammatoryTBDPotential based on structural similarity
Flavone Acetic AcidCytotoxicity250 µg/mlLimited effectiveness in colon cancer
Substituted (2-phenoxyphenyl)acetic acidsAnti-inflammatoryLow UlcerogenicEnhanced activity with halogen substitutions

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